molecular formula C21H24N6O2 B5213167 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B5213167
M. Wt: 392.5 g/mol
InChI Key: AIFHDKRMFLFLGB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole group at position 3 and a 3-methoxybenzoyl-piperazine moiety at position 6. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and receptor-binding properties . The structural complexity of this compound arises from the integration of pyrazole and piperazine rings, which are known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-13-16(2)27(24-15)20-8-7-19(22-23-20)25-9-11-26(12-10-25)21(28)17-5-4-6-18(14-17)29-3/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFHDKRMFLFLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the pyridazine ring under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents on Pyridazine Molecular Formula Molecular Weight Key Features
Target Compound - 3-(3,5-Dimethylpyrazol-1-yl)
- 6-[4-(3-Methoxybenzoyl)piperazinyl]
C₂₂H₂₄N₆O₂ (inferred) ~428.47 (estimated) 3-Methoxybenzoyl group enhances lipophilicity; pyrazole improves metabolic stability .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine
(CAS 1279219-11-2)
- 3-(3,5-Dimethylpyrazol-1-yl)
- 6-Piperazinyl
C₁₃H₁₆N₆ 268.31 Unsubstituted piperazine offers flexibility for further functionalization.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxy-3-methylphenylsulfonyl)piperazinyl]pyridazine
(CAS 1019104-88-1)
- 3-(3,5-Dimethylpyrazol-1-yl)
- 6-[4-(Sulfonylaryl)piperazinyl]
C₂₁H₂₆N₆O₃S 442.50 Sulfonyl group increases polarity and potential for hydrogen bonding.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazinyl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
(CAS 1013820-44-4)
- 6-(3,4,5-Trimethylpyrazol-1-yl)
- 3-[4-(Biphenylsulfonyl)piperazinyl]
C₂₆H₂₈N₆O₂S 488.60 Biphenylsulfonyl moiety may enhance receptor selectivity.
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazinyl}pyridazine - 3-Chloro
- 6-[4-(Chlorophenoxypropyl)piperazinyl]
C₁₆H₁₉Cl₂N₅O 368.26 Chlorine substituents improve membrane permeability.

Key Differences and Implications

Piperazine Modifications :

  • The target compound’s 3-methoxybenzoyl-piperazine group distinguishes it from analogs with sulfonyl (e.g., CAS 1019104-88-1 ) or unsubstituted piperazine (CAS 1279219-11-2 ). The methoxybenzoyl group likely enhances π-π stacking interactions in biological targets, whereas sulfonyl groups improve solubility and hydrogen-bonding capacity.
  • The biphenylsulfonyl analog (CAS 1013820-44-4 ) exhibits higher molecular weight and steric bulk, which may influence pharmacokinetics.

Pyrazole Substitutions :

  • The 3,5-dimethylpyrazole in the target compound and CAS 1279219-11-2 contrasts with the 3,4,5-trimethylpyrazole in CAS 1013820-44-4 . Increased methylation may reduce metabolic degradation but could also hinder target binding.

Biological Activity Trends :

  • Pyridazine derivatives with chlorinated substituents (e.g., CAS 1013820-44-4 , compound in ) show enhanced antibacterial and antiviral activities, likely due to halogen-mediated hydrophobic interactions.
  • Sulfonyl-containing analogs (e.g., CAS 1019104-88-1 ) are hypothesized to exhibit improved enzyme inhibition due to sulfonate’s electronegative character.

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C19H24N4O Molecular Weight 336 43 g mol \text{C}_{19}\text{H}_{24}\text{N}_4\text{O}\quad \text{ Molecular Weight 336 43 g mol }

Key Functional Groups

  • Pyrazole Ring : Known for its diverse biological activities.
  • Piperazine Moiety : Often linked to neuroactive and antitumor properties.
  • Methoxybenzoyl Group : Imparts additional pharmacological properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The specific compound under review has demonstrated promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. The compound has shown potential in reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorHigh
Anti-inflammatoryModerate
AntimicrobialModerate

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
  • Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting key signaling molecules involved in inflammation.
  • Membrane Disruption : Its antimicrobial activity is likely due to the disruption of bacterial cell membranes.

Q & A

Q. What are the common synthetic routes for preparing this pyridazine derivative, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Nucleophilic substitution at the pyridazine core to introduce the piperazine moiety.
  • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the 3,5-dimethylpyrazole group.
  • Acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride. Critical parameters include solvent polarity (e.g., DMF for solubility vs. dichloromethane for acylation), temperature control (60–100°C for coupling steps), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • X-ray crystallography resolves the 3D structure, confirming regioselectivity of substituents (e.g., piperazine orientation) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and validates substitution patterns.
  • Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation pathways .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • In vitro kinase inhibition assays to target signaling pathways (e.g., EGFR or PI3K).
  • Cellular viability assays (MTT or ATP-based luminescence) in cancer or inflammatory cell lines.
  • Receptor binding studies (e.g., GPCRs or neurotransmitter transporters) due to the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and biological activity of this compound?

  • Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility and regioselectivity.
  • Molecular docking (AutoDock Vina, Schrödinger) screens against protein targets (e.g., serotonin receptors) to prioritize analogs with enhanced binding.
  • Reaction path simulations (using tools like Gaussian or ORCA) identify optimal solvents and catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory data in biological activity across different assay systems?

  • Dose-response normalization to account for variations in cell permeability or metabolic stability.
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement.
  • Impurity profiling (HPLC-MS) rules out confounding effects from synthetic byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Systematic substituent variation : Modify the 3-methoxybenzoyl group to alter lipophilicity (logP) and plasma protein binding.
  • Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites (e.g., pyridazine ring oxidation).
  • In silico ADMET prediction (SwissADME, pkCSM) prioritizes analogs with balanced solubility and permeability .

Q. What methodologies are employed to investigate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models validate target specificity (e.g., receptor knockout in cell lines).
  • Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by treatment.
  • Pharmacodynamic markers (e.g., phospho-kinase arrays) quantify target modulation in vivo .

Methodological Considerations Table

Research AspectKey Parameters/MethodsReferences
Synthesis Optimization Solvent polarity, Pd-catalyzed coupling, acylation efficiency
Structural Analysis X-ray crystallography, 2D-NMR, HRMS
Biological Screening Kinase inhibition, cellular viability, receptor binding assays
Computational Design DFT, molecular docking, reaction path simulations
Data Contradiction Orthogonal assays, impurity profiling, dose-response normalization

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